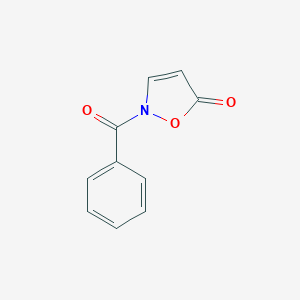
2-Benzoylisoxazol-5(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzoylisoxazol-5(2H)-one, also known as BIC, is a heterocyclic compound that has been used in various scientific research studies due to its unique chemical properties. The compound is a derivative of isoxazole and has been found to possess numerous biological activities, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 2-Benzoylisoxazol-5(2H)-one involves the inhibition of various enzymes and proteins, resulting in the modulation of various cellular processes. 2-Benzoylisoxazol-5(2H)-one has been found to inhibit COX-2, an enzyme involved in the synthesis of prostaglandins, which are involved in inflammation. The inhibition of COX-2 by 2-Benzoylisoxazol-5(2H)-one results in the suppression of inflammation. 2-Benzoylisoxazol-5(2H)-one has also been found to inhibit PKC, a protein involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of PKC by 2-Benzoylisoxazol-5(2H)-one results in the suppression of cancer cell growth. Additionally, 2-Benzoylisoxazol-5(2H)-one has been found to inhibit HDAC, an enzyme involved in the regulation of gene expression. The inhibition of HDAC by 2-Benzoylisoxazol-5(2H)-one results in the modulation of various cellular processes, including cell cycle progression, apoptosis, and differentiation.
Efectos Bioquímicos Y Fisiológicos
2-Benzoylisoxazol-5(2H)-one has been found to possess various biochemical and physiological effects, including the suppression of inflammation, the inhibition of cancer cell growth, and the modulation of gene expression. 2-Benzoylisoxazol-5(2H)-one has also been found to possess anti-viral properties, inhibiting the replication of various viruses, including HIV-1 and herpes simplex virus type 1.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Benzoylisoxazol-5(2H)-one in lab experiments include its unique chemical properties, its ability to inhibit various enzymes and proteins, and its potential for drug development. However, the limitations of using 2-Benzoylisoxazol-5(2H)-one in lab experiments include its toxicity at high concentrations, its limited solubility in water, and its potential for off-target effects.
Direcciones Futuras
For the study of 2-Benzoylisoxazol-5(2H)-one include the development of more potent analogs with improved pharmacological properties, the investigation of its potential for the treatment of various diseases, including cancer and viral infections, and the elucidation of its mechanism of action at the molecular level. Additionally, the development of new synthetic methods for the production of 2-Benzoylisoxazol-5(2H)-one and its analogs may also be an area of future research.
Métodos De Síntesis
The synthesis of 2-Benzoylisoxazol-5(2H)-one involves the reaction of benzoyl chloride with hydroxylamine hydrochloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in a suitable solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain pure 2-Benzoylisoxazol-5(2H)-one.
Aplicaciones Científicas De Investigación
2-Benzoylisoxazol-5(2H)-one has been extensively studied for its various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The compound has been found to inhibit the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2), protein kinase C (PKC), and histone deacetylase (HDAC). These activities make 2-Benzoylisoxazol-5(2H)-one a promising candidate for drug development in the treatment of various diseases.
Propiedades
Número CAS |
174902-45-5 |
|---|---|
Nombre del producto |
2-Benzoylisoxazol-5(2H)-one |
Fórmula molecular |
C10H7NO3 |
Peso molecular |
189.17 g/mol |
Nombre IUPAC |
2-benzoyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C10H7NO3/c12-9-6-7-11(14-9)10(13)8-4-2-1-3-5-8/h1-7H |
Clave InChI |
AUPHWSUOVJCCLW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)N2C=CC(=O)O2 |
SMILES canónico |
C1=CC=C(C=C1)C(=O)N2C=CC(=O)O2 |
Sinónimos |
5(2H)-Isoxazolone, 2-benzoyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



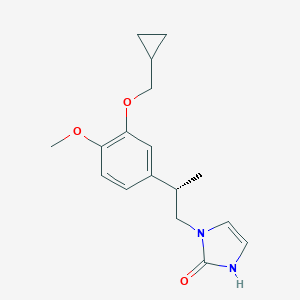
![5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B68596.png)
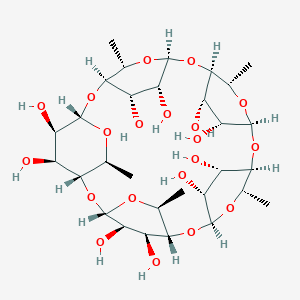
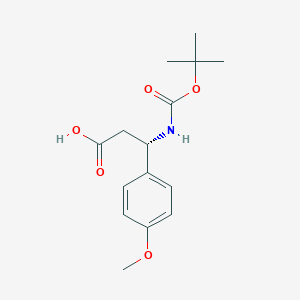
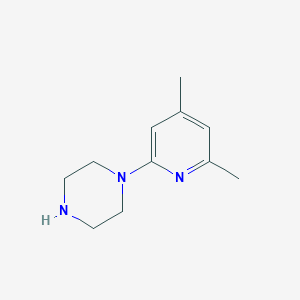
![4'-Chloro[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B68604.png)
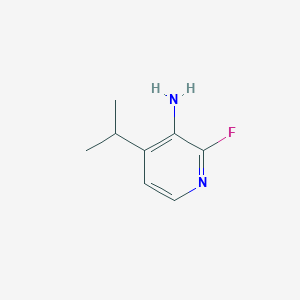
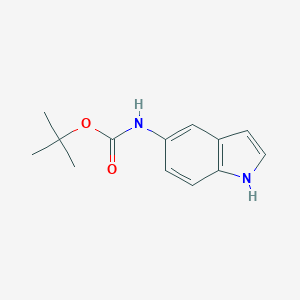
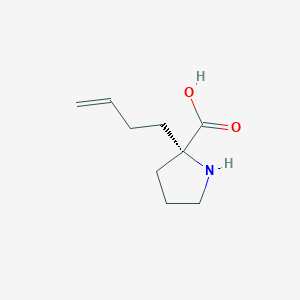
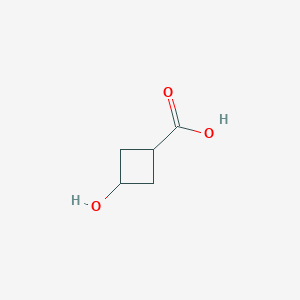
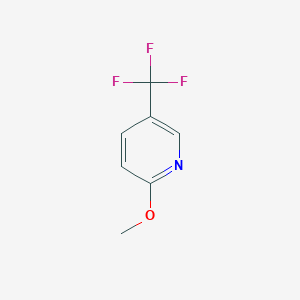
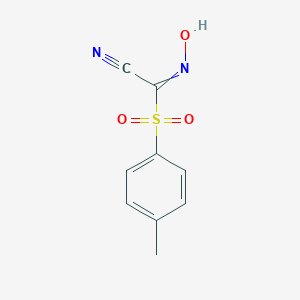
![1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B68613.png)
![(R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B68615.png)